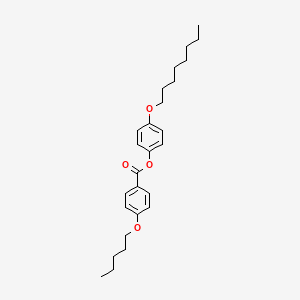
3,4-Heptanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Heptanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 3,4-Heptanediol:
-
Chloroheptane Method
Step 1 Hydrolysis of Chloroheptane: Chloroheptane is mixed with aqueous sodium hydroxide solution and heated under reflux to produce sodium heptanol and sodium chloride.
Step 2 Acidification of Sodium Heptanol: Sodium heptanol is acidified with hydrochloric acid to produce heptanol and sodium chloride.
Step 3 Reduction of Heptanol: Heptanol is reduced with hydrogen to produce this compound.
-
Heptanoic Acid Method
Step 1 Reaction between Heptanoic Acid and Formaldehyde: Heptanoic acid is mixed with formaldehyde and heated to produce heptanal.
Step 2 Hydrogenation Reduction of Heptanal: Heptanal is reacted with hydrogen in the presence of a catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the chloroheptane method due to its efficiency and cost-effectiveness. The process requires careful control of reaction temperature and time, selection of suitable catalysts, and prevention of side reactions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or esters
Scientific Research Applications
3,4-Heptanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, stabilizers, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3,4-Heptanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes this compound a valuable intermediate in chemical synthesis and a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.
1,6-Hexanediol: A longer chain diol with similar applications in polymer chemistry and industrial production.
1,7-Heptanediol: An isomer of 3,4-Heptanediol with different structural properties
Uniqueness of this compound
This compound is unique due to its specific placement of hydroxyl groups on the heptane backbone, which imparts distinct reactivity and physical properties compared to its isomers and other diols. This uniqueness makes it particularly valuable in specialized applications where specific reactivity and properties are required .
Properties
CAS No. |
62593-33-3 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-3,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZNZZFXONMYVVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


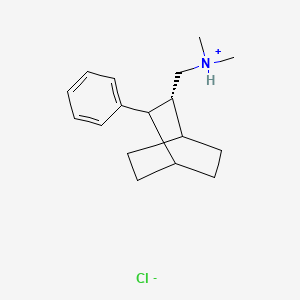
![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
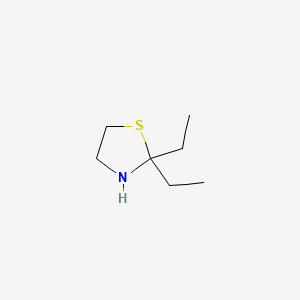

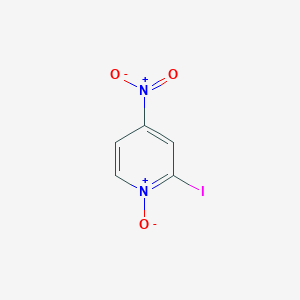
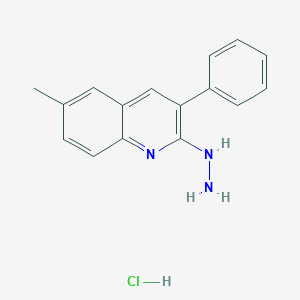
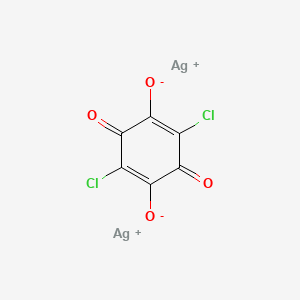
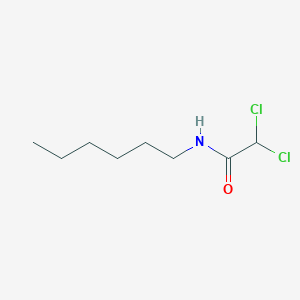
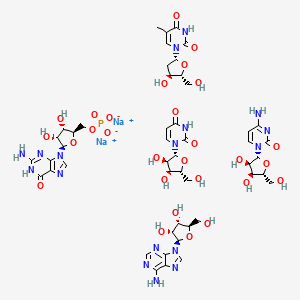


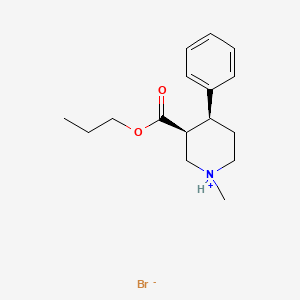
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
